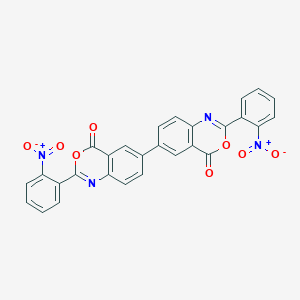![molecular formula C12H17NO5S B5167974 N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine, also known as MDL-72222, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine involves the binding of the compound to the active site of FAAH, thereby inhibiting its enzymatic activity. This leads to an accumulation of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly mediated through its inhibition of FAAH and subsequent increase in endocannabinoid levels. These effects include pain relief, anti-inflammatory activity, anxiolytic effects, and appetite suppression. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine in lab experiments is its high selectivity for FAAH inhibition, which allows for the specific modulation of endocannabinoid levels without affecting other biological processes. However, a limitation of this compound is its relatively low potency compared to other FAAH inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine. One area of interest is the development of more potent and selective FAAH inhibitors for therapeutic use. Additionally, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should be explored. Furthermore, the role of endocannabinoids in various physiological processes and disease states should continue to be investigated to better understand the potential therapeutic implications of FAAH inhibition.
Métodos De Síntesis
The synthesis method for N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution of the chloride group by the beta-alanine amino group, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine has been widely used in scientific research due to its ability to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can have therapeutic implications for various diseases such as chronic pain, anxiety, and obesity.
Propiedades
IUPAC Name |
3-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8-6-10(18-3)11(7-9(8)2)19(16,17)13-5-4-12(14)15/h6-7,13H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCIJSCUFVVSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)
![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)
